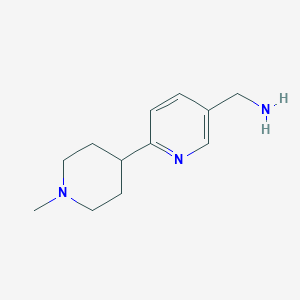

(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine

Description

“(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine” (CAS: 926266-32-2 and 1341915-79-4) is a heterocyclic amine featuring a pyridine core substituted with a methanamine group at position 3 and a 1-methylpiperidin-4-yl moiety at position 6. Its molecular formula is C₁₂H₁₉N₃, with a molar mass of 205.3 g/mol. The compound is classified as an irritant and should be stored at room temperature. Synonymous names include 6-(4-Methylpiperidin-1-yl)pyridin-3-ylmethanamine and BMB26632.

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

[6-(1-methylpiperidin-4-yl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C12H19N3/c1-15-6-4-11(5-7-15)12-3-2-10(8-13)9-14-12/h2-3,9,11H,4-8,13H2,1H3 |

InChI Key |

AGGOCLJXSQQBHI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=NC=C(C=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine typically involves the reaction of 3-bromopyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be performed on the methanamine group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the methanamine group.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: The compound is used in biological research to study its interactions with biological macromolecules. It is often employed in the development of ligands for receptor binding studies.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

6-(5-Isopropoxypyridin-3-yl)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 14)

- Structure : Features an imidazopyridine core with a 5-isopropoxypyridin-3-yl substituent and a piperidine derivative linked via a carboxamide group.

- Molecular Formula : C₂₄H₃₀N₅O₂.

- Molecular Weight : 452.26 g/mol (HRMS: 452.2647 [M+H]+).

- Key Differences : Larger molecular weight due to the imidazopyridine scaffold and additional substituents (isopropoxy, methoxyethyl).

- Synthesis : 46% yield via coupling of lithium carboxylate and modified piperidinylmethanamine.

6-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 15)

- Structure : Replaces piperidine with a tetrahydropyran (oxane) ring.

- Molecular Formula : C₁₉H₂₁N₄O₂.

- Molecular Weight : 337.17 g/mol (HRMS: 337.1657 [M+H]+).

- Synthesis : Low yield (9%) due to steric or electronic challenges in coupling.

(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanamine Hydrochloride

- Structure : Pyrimidine core with a trifluoromethylpyridinyl substituent and methanamine hydrochloride salt.

- Molecular Formula : C₁₁H₁₀F₃N₄·HCl.

- Molecular Weight : 290.68 g/mol.

Research Findings and Discussion

- Structural Impact on Properties: The imidazopyridine derivatives (Compounds 14–15) exhibit higher molecular weights and complexity, likely influencing binding affinity and solubility. The trifluoromethyl group in ’s compound enhances electronegativity, improving resistance to oxidative metabolism.

- Synthetic Challenges : Lower yields in Compound 15 (9%) vs. Compound 14 (46%) highlight the impact of steric hindrance or amine reactivity.

Biological Activity

(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, synthesis methods, and comparative analysis with structurally similar compounds.

Structural Characteristics

The compound features a pyridine ring substituted with a 1-methylpiperidin-4-yl group, which enhances its interaction with various biological targets. The presence of these functional groups contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine exhibits significant biological activity, particularly in the following areas:

- Neurotransmission Modulation : The piperidine component may enhance binding affinity to neurotransmitter receptors, influencing neurological pathways.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation.

- Analgesic Properties : Some studies suggest that this compound may possess pain-relieving qualities.

- Neuroprotective Activity : Its structural analogs have been linked to neuroprotection, indicating potential applications in neurodegenerative diseases.

Synthesis Methods

The synthesis of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine can be achieved through various chemical reactions, including:

- Amine Alkylation : Utilizing alkyl halides to introduce the piperidine moiety.

- Pyridine Functionalization : Employing methods such as nucleophilic substitution to modify the pyridine ring.

- Coupling Reactions : Implementing peptide coupling techniques for constructing the final compound.

Comparative Analysis

To better understand the unique properties of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine, a comparison with structurally similar compounds is valuable. The following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 1-Methylpiperidine | Piperidine ring only | Neuroactive | Lacks pyridine moiety |

| Pyridine derivatives | Pyridine ring | Varies widely | Different substituents affect activity |

| 4-Aminopiperidine | Piperidine with amino group | Antidepressant potential | Structural variations lead to different receptor affinities |

This comparison highlights how minor structural differences can lead to significant variations in biological activity and application potential.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine:

- Neuropharmacology : A study demonstrated that related compounds could modulate serotonin receptors, suggesting potential applications in treating mood disorders.

- Anti-inflammatory Research : Experimental models have shown that similar piperidine derivatives exhibit anti-inflammatory properties, indicating that (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine may also share this activity.

- Cancer Research : Investigations into compounds containing piperidine and pyridine rings have revealed antiproliferative effects against various cancer cell lines, suggesting a need for further exploration of (6-(1-Methylpiperidin-4-yl)pyridin-3-yl)methanamine in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.